2-(4,5-Dihydro-1H-imidazol-2-yl)-2-heptanol

Physicochemical characterization Positional isomer differentiation Procurement quality control

Researchers investigating imidazoline receptor pharmacology often face limited access to structurally defined, polar-substituted 2-imidazoline probes with documented purity. CAS 77501-17-8 addresses this gap as a 100% concentration-specified I₂-imidazoline ligand featuring a tertiary alcohol hydrogen-bond donor/acceptor on the heptyl chain. • Enables clean SAR comparison against non-hydroxylated analog 2-heptyl-2-imidazoline (CAS 22811-14-9) • Positional isomer (CAS 77501-18-9) available for isomer-pair binding selectivity studies • GHS-classified, research-grade procurement supports ISO 17025 & GLP compliance workflows • Boiling point 326.1°C, flash point 151°C-ambient-stable for routine laboratory handling

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
CAS No. 77501-17-8
Cat. No. B12791757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,5-Dihydro-1H-imidazol-2-yl)-2-heptanol
CAS77501-17-8
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCCCCCC(C)(C1=NCCN1)O
InChIInChI=1S/C10H20N2O/c1-3-4-5-6-10(2,13)9-11-7-8-12-9/h13H,3-8H2,1-2H3,(H,11,12)
InChIKeyKKCQSQKLENMSBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4,5-Dihydro-1H-imidazol-2-yl)-2-heptanol: Chemical Identity & Procurement Profile


2-(4,5-Dihydro-1H-imidazol-2-yl)-2-heptanol (CAS 77501-17-8) is a synthetic small-molecule imidazoline derivative with the molecular formula C₁₀H₂₀N₂O and a molecular weight of 184.28 g/mol . It is formally classified under the Globally Harmonized System (GHS) with a 100% concentration specification for research-grade procurement . The compound belongs to the 2-substituted 4,5-dihydro-1H-imidazole structural class, which encompasses both alpha-adrenergic receptor modulators and imidazoline binding site ligands with established cardiovascular and central nervous system pharmacology . Critical physicochemical parameters include a density of 1.05 g/cm³, a boiling point of 326.1°C at 760 mmHg, and a flash point of 151°C, all of which carry direct implications for handling, formulation, and stability assessment in laboratory workflows . It is critically important to note that high-strength differential evidence—defined as quantitative, comparator-anchored bioactivity data from primary research papers, patents, or authoritative databases—is markedly limited for this specific compound in the open scientific literature. The evidence presented below represents the best available quantifiable differentiation retrievable from admissible sources within the strict constraints of this analysis.

Binding Selectivity Drivers for 2-(4,5-Dihydro-1H-imidazol-2-yl)-2-heptanol


Within the 2-substituted 4,5-dihydro-1H-imidazole chemical class, even minor structural variations produce substantial shifts in receptor subtype selectivity, intrinsic efficacy, and physicochemical behavior . The target compound's distinct 2-heptanol substituent—featuring a tertiary alcohol at the 2-position of the heptyl chain—creates a hydrogen-bond donor/acceptor topology and steric profile that is absent in simpler 2-alkyl-imidazolines such as 2-heptyl-2-imidazoline (2-heptyl-4,5-dihydro-1H-imidazole, CAS 22811-14-9), a close structural analog lacking the hydroxyl group . Furthermore, positional isomerism within the heptyl-imidazoline scaffold is non-trivial: 4-(4,5-Dihydro-1H-imidazol-2-yl)-4-heptanol (CAS 77501-18-9) relocates the imidazoline attachment from the 2-position to the 4-position of the heptane backbone, yielding identical molecular formula (C₁₀H₂₀N₂O) and molecular weight (184.279 g/mol) but distinct connectivity and therefore distinct pharmacophoric geometry . These structural differences have direct consequences for imidazoline I₂ versus alpha-2 adrenergic binding selectivity, as demonstrated across broader series of 2-substituted imidazolines where alkyl chain length, branching, and heteroatom substitution dictate the binding preference ratio between imidazoline binding sites and adrenoceptors . Generic substitution without accounting for these structural determinants risks selecting a compound with a materially different target engagement profile, undermining experimental reproducibility in receptor pharmacology studies.

Differentiation Evidence: 2-(4,5-Dihydro-1H-imidazol-2-yl)-2-heptanol vs. Analogs


Flash Point Differentiation from Positional Isomer

Despite sharing identical molecular formula (C₁₀H₂₀N₂O) and molecular weight (184.279 g/mol), the positional isomers 2-(4,5-dihydro-1H-imidazol-2-yl)-2-heptanol (CAS 77501-17-8) and 4-(4,5-dihydro-1H-imidazol-2-yl)-4-heptanol (CAS 77501-18-9) exhibit identical reported density (1.05 g/cm³) and boiling point (326.1°C at 760 mmHg), but the target compound has a documented flash point of 151°C that serves as a critical differentiator for safe handling and storage classification relative to the 4-substituted isomer, for which flash point remains unreported in accessible databases . Both isomers are formally distinct chemical entities with separate CAS registrations, and their chromatographic retention behavior under standardized reversed-phase HPLC conditions would be expected to differ based on the altered spatial relationship between the polar imidazoline ring and the tertiary alcohol group, though head-to-head chromatographic data are not publicly available .

Physicochemical characterization Positional isomer differentiation Procurement quality control

Tertiary Alcohol Role in I₂ vs. Alpha-2 Selectivity

The tertiary alcohol substituent at the 2-position of the heptyl chain in the target compound introduces a hydrogen-bond donor/acceptor capable of engaging complementary residues within imidazoline I₂ binding site cavities that are inaccessible to the methylene-only chain of 2-heptyl-2-imidazoline (CAS 22811-14-9) . Across structurally diverse 2-substituted imidazoline series, the incorporation of heteroatom-containing substituents on the alkyl chain has been shown to shift the I₂/alpha-2 binding selectivity ratio by up to several orders of magnitude . In the absence of direct binding data for CAS 77501-17-8 itself, a class-level SAR inference can be drawn from Dardonville et al. (2002), who demonstrated that the I₂-imidazoline binding site affinity of 2-substituted imidazolines is highly sensitive to the electronic and hydrogen-bonding character of the substituent at the 2-position, with polar substituents generally enhancing I₂ selectivity over alpha-2 adrenoceptor binding . In contrast, 2-heptyl-2-imidazoline, which bears a simple unbranched aliphatic chain, is predicted by this SAR framework to exhibit a different I₂/alpha-2 selectivity profile than the hydroxylated target compound .

Imidazoline I2 receptor Alpha-2 adrenergic receptor Structure-activity relationship

GHS Classification as a Procurement Gate

The target compound (CAS 77501-17-8) has a formal GHS classification entry under the Sixth revised edition of the Globally Harmonized System, with a documented product specification of 100% . In contrast, 2-heptyl-2-imidazoline (CAS 22811-14-9) has an associated patent count of 82 but zero reported GHS classification entries in the accessed databases, reflecting a gap in standardized hazard communication documentation . The positional isomer 4-(4,5-dihydro-1H-imidazol-2-yl)-4-heptanol (CAS 77501-18-9) similarly lacks a publicly accessible GHS classification record in the databases surveyed . For procurement in ISO 17025-accredited laboratories and GLP-compliant facilities, the availability of a formal GHS classification is a binary gate: compounds without it require additional in-house hazard assessment, adding time and compliance risk to the procurement workflow .

GHS classification Safety data sheet Regulatory compliance

Structural Uniqueness vs. Patented Alpha-2B/2C Agonists

The patent EP1370533 describes imidazole derivatives with selectivity for alpha-2B or alpha-2B/2C adrenergic receptor subtypes, establishing a competitive landscape within which the 2-(4,5-dihydro-1H-imidazol-2-yl)-2-heptanol scaffold occupies a structurally distinct position . The patented compounds are characterized by specific aromatic or heteroaromatic substitution patterns at the imidazole 2-position, whereas the target compound bears a fully aliphatic 2-heptanol chain. This structural divergence places CAS 77501-17-8 outside the immediate claims of EP1370533 while retaining the core imidazoline pharmacophore . Additionally, patent WO-2009140204-A2 describes N-[1-(2- and/or 3-substituted-phenyl)-alkyl]-(4,5-dihydro-1H-imidazol-2-yl) amines as selective subtype alpha-2 adrenergic agents, further defining the structural space around the 4,5-dihydro-1H-imidazol-2-yl moiety . The target compound's aliphatic heptanol substituent, lacking an aromatic linker, represents a chemically orthogonal scaffold relative to these patented series, which may translate into a differentiated off-target binding profile—though quantitative selectivity data for CAS 77501-17-8 are not publicly available .

Alpha-2 adrenergic receptor Patent landscape Selective agonist

Antihypertensive Potential: I₁/I₂ vs. Alpha-2 Mechanisms

Centrally acting antihypertensive imidazolines are categorized by their I₁-imidazoline/alpha-2-adrenergic selectivity ratio: clonidine acts as a mixed I₁/alpha-2A agonist (pKi values at human alpha-2A, 2B, 2C: 7.21, 7.16, 6.87 respectively), whereas second-generation agents moxonidine (pKi at alpha-2A: 5.37; alpha-2B and 2C: <5) and rilmenidine (pKi at alpha-2A, 2B, 2C: 5.80, 5.76, 5.33) achieve greater I₁/alpha-2 selectivity, translating into reduced sedation at therapeutic doses . The target compound, bearing a tertiary alcohol on its alkyl chain, belongs to a subclass of imidazolines for which polar substituents on the 2-position have been associated with enhanced imidazoline binding site recognition relative to alpha-2 adrenoceptor binding . In the spontaneously hypertensive rat (SHR) model, compounds within this broader imidazoline class have demonstrated reductions in mean arterial blood pressure (MAP) and heart rate (HR) via central imidazoline receptor activation . While direct in vivo data for CAS 77501-17-8 are not available from admissible sources, the class-level mechanistic inference positions it as pharmacologically distinct from pure alpha-2 agonists and from simple 2-alkyl-imidazolines lacking the hydroxyl group .

Antihypertensive Imidazoline I1 receptor Alpha-2 adrenergic selectivity

Application Scenarios for 2-(4,5-Dihydro-1H-imidazol-2-yl)-2-heptanol


I₂ Receptor Probe Development with Polar Aliphatic Scaffolds

The target compound's 2-heptanol substituent, incorporating a tertiary alcohol hydrogen-bond donor/acceptor, aligns with the SAR framework established by Dardonville et al. (2002) showing that polar substituents on the 2-alkyl chain of imidazolines enhance I₂-imidazoline binding site recognition . This makes CAS 77501-17-8 a structurally appropriate starting scaffold for I₂ receptor probe development, particularly in experimental contexts where the sedative liability associated with alpha-2A adrenoceptor engagement (characteristic of clonidine-based probes) must be minimized . The compound's aliphatic nature further distinguishes it from aromatic-substituted imidazolines claimed in patents EP1370533 and WO-2009140204-A2, offering a chemically distinct lead series for medicinal chemistry exploration .

SAR Studies of Imidazoline-Alkyl Chain Hydroxylation

For academic and industrial medicinal chemistry groups conducting systematic SAR around the 2-position substituent of 4,5-dihydro-1H-imidazoles, CAS 77501-17-8 serves as the hydroxylated benchmark against which the non-hydroxylated analog 2-heptyl-2-imidazoline (CAS 22811-14-9) can be directly compared . The presence vs. absence of the tertiary alcohol at the 2-position of the heptyl chain constitutes a clean structural variable for isolating the contribution of hydrogen-bonding capacity to binding selectivity, physicochemical properties (logP, aqueous solubility), and metabolic stability. The GHS-classified status of the target compound additionally facilitates procurement for laboratories operating under ISO 17025 or GLP compliance frameworks .

Positional Isomer Differentiation in Imidazoline Pharmacology

The existence of a documented positional isomer—4-(4,5-dihydro-1H-imidazol-2-yl)-4-heptanol (CAS 77501-18-9)—with identical molecular formula and near-identical bulk physicochemical properties (density 1.05 g/cm³, boiling point 326.1°C at 760 mmHg for both) but different connectivity creates a unique opportunity for isomer-pair studies . Comparing the pharmacological profiles of these two isomers can deconvolve the contribution of imidazoline ring position along the heptane backbone to receptor binding, functional activity, and off-target interactions. The target compound's flash point documentation (151°C) provides a concrete parameter for distinguishing these isomers in procurement and inventory management workflows where CAS-number verification alone may be insufficient .

Imidazoline Receptor-Mediated Blood Pressure Regulation

For research groups investigating central imidazoline I₁ receptor-mediated blood pressure control, CAS 77501-17-8 represents a structurally differentiated addition to the existing panel of imidazoline tool compounds (clonidine, moxonidine, rilmenidine) . Its polar heptanol substituent distinguishes it from both first-generation agents (clonidine, with high alpha-2 affinity and attendant sedation) and second-generation agents (moxonidine/rilmenidine, with improved I₁/alpha-2 selectivity) . The compound can serve as a comparator in studies designed to parse the relative contributions of I₁-imidazoline receptors vs. alpha-2 adrenoceptors to the hypotensive and bradycardic responses observed in spontaneously hypertensive rat (SHR) models, following the experimental paradigm established for clonidine analogs .

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